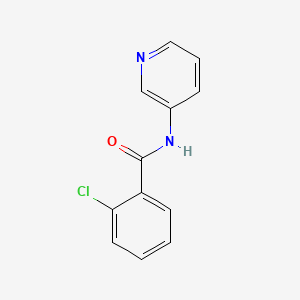

2-chloro-N-3-pyridinylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTRLIIPLCIWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Synthesis of 2 Chloro N 3 Pyridinylbenzamide

Established Synthetic Routes to 2-chloro-N-3-pyridinylbenzamide

The construction of the core amide linkage in this compound is predominantly accomplished through established organic synthesis reactions. These methods are valued for their reliability and scalability.

The most direct and widely employed method for synthesizing this compound is through the formation of an amide bond between a derivative of 2-chlorobenzoic acid and 3-aminopyridine (B143674). This can be achieved via two main pathways: the acyl chloride method and the use of coupling agents.

The acyl chloride method , a variant of the Schotten-Baumann reaction, involves the conversion of 2-chlorobenzoic acid to the more reactive 2-chlorobenzoyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chlorobenzoyl chloride is then reacted with 3-aminopyridine. The reaction proceeds readily as the highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amino group of 3-aminopyridine. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. researchgate.net

An alternative approach involves the direct dehydrative coupling of 2-chlorobenzoic acid and 3-aminopyridine using a coupling agent. This method avoids the need to isolate the acyl chloride intermediate. Common coupling agents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. growingscience.com A variety of these reagents are available, each with its own mechanism of action and suitability for specific substrates.

| Coupling Agent Category | Examples | Activating Intermediate |

| Carbodiimides | DCC, EDC | O-acylisourea |

| Phosphonium (B103445) Salts | BOP, PyBOP | Acyloxyphosphonium salt |

| Uronium/Guanidinium Salts | HBTU, HATU | Activated ester |

In a typical procedure using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the EDC first reacts with 2-chlorobenzoic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily attacked by 3-aminopyridine to form the desired amide bond, releasing a urea byproduct. fishersci.co.uk The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance reaction efficiency and suppress side reactions.

Nucleophilic Aromatic Substitution (SNAr) presents a different strategic approach to the synthesis of this compound. In this pathway, the amide bond is pre-formed, and one of the aromatic rings is attached via a substitution reaction. SNAr reactions are common on electron-deficient aromatic rings, such as pyridines, especially when a good leaving group (like a halide) is present. nih.gov

The mechanism for SNAr on a pyridine ring involves a two-step addition-elimination process. youtube.comnih.gov A nucleophile attacks the carbon atom bearing the leaving group, which temporarily disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

For the synthesis of this compound, two theoretical SNAr pathways could be envisioned:

Reaction of 3-aminobenzamide with a suitably activated 2-chloropyridine derivative (e.g., 2-chloro-3-nitropyridine), followed by modification of the activating group.

Reaction of 2-chlorobenzamide (B146235) with an activated 3-halopyridine.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of electron-withdrawing groups. The attack of a nucleophile requires a temporary disruption of the aromatic system, making the reaction somewhat energetically demanding. youtube.com

Modern synthetic chemistry has increasingly turned to transition metal catalysts to facilitate the formation of carbon-nitrogen bonds under milder conditions and with greater functional group tolerance. Palladium- and copper-catalyzed cross-coupling reactions are prominent in this area and represent advanced methods for the synthesis of aryl amides.

Copper-catalyzed amidation , often referred to as the Ullmann condensation, can be used to form the N-aryl bond. While traditional Ullmann conditions require harsh temperatures, modern protocols utilize copper(I) catalysts with various ligands to couple aryl halides with amides at lower temperatures. A potential route could involve the coupling of 2-chlorobenzamide with 3-halopyridine in the presence of a copper catalyst. More recent developments include copper-mediated cross-coupling of O-acetyl hydroxamic acids with boronic acids under non-basic conditions to form amides. nih.gov

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, provide a powerful and general method for C-N bond formation. This reaction typically couples an aryl halide or triflate with an amine or amide in the presence of a palladium catalyst and a suitable base. The synthesis of this compound could be achieved by coupling 3-aminopyridine with 2-chlorobenzoyl chloride or by the direct coupling of 2-chlorobenzoic acid derivatives. While broadly applicable, the specific application of this method to weakly nucleophilic amines like 3-aminopyridine can sometimes be challenging and may require specific ligand optimization. Other catalyst systems, such as bimetallic metal-organic frameworks (e.g., Fe₂Ni-BDC), have also been shown to be effective for the synthesis of related N-pyridinyl benzamides. mdpi.com

| Catalytic Method | Metal | Typical Reactants | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine/Amide | High functional group tolerance, mild conditions. |

| Ullmann Condensation | Copper | Aryl Halide + Amine/Amide | Often used for electron-deficient amines. |

| MOF-Catalyzed Amidation | Fe/Ni | Amine + Nitroolefin | Heterogeneous catalysis, reusable catalyst. mdpi.com |

Photochemical Synthesis and Mechanistic Investigations for 2-chloro-N-pyridinylbenzamide

Photochemical methods offer a unique approach to synthesizing complex heterocyclic structures from 2-chloro-N-pyridinylbenzamide precursors. These reactions proceed through high-energy intermediates, enabling transformations that are not accessible through conventional thermal methods.

The photoreaction of 2-chloro-N-pyridinylbenzamides results in an intramolecular cyclization to yield benzo[c]naphthyridinones in high yields. This process involves the irradiation of the benzamide (B126) with UV light. The reaction is sensitized by triplet sensitizers like acetone (B3395972) or acetophenone and is inhibited by the presence of oxygen, which strongly suggests the involvement of a triplet excited state in the reaction mechanism.

In this transformation, the 2-chloro-N-pyridinylbenzamide undergoes a photocyclization where the phenyl ring forms a new bond with the adjacent pyridinyl ring, followed by the elimination of HCl to form the final, aromatized polycyclic product. The corresponding bromo-analogues, in contrast, tend to produce photoreduced products rather than cyclized ones, highlighting the unique role of the chlorine substituent in directing the reaction pathway.

Mechanistic studies, including laser flash photolysis, have been crucial in elucidating the pathway of the photocyclization reaction. The process is initiated by the excitation of the 2-chloro-N-pyridinylbenzamide molecule to its triplet state. This high-energy state (approximately 78 kcal/mol) has sufficient energy to induce the homolytic cleavage of the relatively weak carbon-chlorine (C-Cl) bond.

This bond cleavage generates a pair of radical intermediates: a phenyl radical and a chlorine radical. A key feature of the proposed mechanism is the role of the chlorine radical, which is thought to form an n-complex with the neighboring pyridinyl ring. This complexation holds the two aromatic rings in proximity, facilitating the subsequent intramolecular arylation. The phenyl radical then attacks the pyridinyl ring, leading to the formation of a conjugated dihydropyridinyl radical. The final step involves the aromatization of this intermediate by ejecting a hydrogen atom, which yields the stable benzo[c]naphthyridinone product. The formation of minor photoreduction byproducts can be explained by the phenyl sigma radical abstracting a hydrogen atom from the solvent or another molecule in the reaction environment.

Influence of Reaction Conditions on Photoreaction Mechanisms

The photochemical behavior of 2-chloro-N-pyridinylbenzamides is significantly influenced by the surrounding reaction conditions, which can dictate the reaction pathway and product distribution. Research into the photoreaction of these compounds reveals a mechanism involving a triplet state, leading to intramolecular cyclization. The presence of oxygen is known to retard the photocyclization reaction, while the process is sensitized by triplet sensitizers such as acetone or acetophenone, confirming the involvement of a triplet state of the chloro analogue in the reaction figshare.com.

The proposed mechanism for the cyclization reaction involves several key steps initiated by photochemical excitation. Upon excitation, the 2-chloro-N-pyridinylbenzamide populates a triplet state (with an energy of 78 kcal/mol). This excited state undergoes a homolytic cleavage of the carbon-chlorine (C-Cl) bond, generating phenyl and chlorine radicals figshare.com. Laser flash photolysis studies have identified several radical intermediates, notably n-complexes of the chlorine radical figshare.com.

The subsequent steps are as follows:

The chlorine radical forms an n-complex with the neighboring pyridinyl ring.

While the pyridinyl ring is held in proximity by this complexation, the phenyl radical undergoes an intramolecular arylation with the pyridinyl ring.

This arylation produces a conjugated 2,3-dihydropyridinyl radical.

The final cyclized product, a benzo[c]naphthyridinone, is formed through aromatization of this radical intermediate by ejecting a hydrogen atom figshare.com.

In contrast, photoreduced byproducts can be formed if the phenyl σ radical abstracts a hydrogen atom from the surrounding environment instead of undergoing cyclization figshare.com. This highlights the critical role of the reaction environment in directing the outcome of the photoreaction.

| Condition/Reagent | Observed Effect | Mechanistic Implication | Reference |

|---|---|---|---|

| Presence of Oxygen | Retards photocyclization | Oxygen acts as a triplet quencher, interfering with the necessary excited state. | figshare.com |

| Triplet Sensitizers (Acetone, Acetophenone) | Sensitizes the reaction | Confirms the involvement of a triplet excited state in the reaction pathway. | figshare.com |

| Solvent (Hydrogen Donating) | Potential for increased photoreduced byproducts | The phenyl σ radical can abstract hydrogen from the solvent, competing with cyclization. | figshare.com |

Novel Synthetic Strategies for this compound

The development of novel synthetic strategies for this compound and related structures is driven by the need for efficiency, sustainability, and access to diverse chemical architectures. Modern synthetic approaches move beyond traditional condensation methods to incorporate advanced catalytic systems and innovative reaction pathways.

One promising area is the use of novel catalysts, such as bimetallic metal-organic frameworks (MOFs). For instance, an Fe2Ni-BDC bimetallic MOF has demonstrated high efficiency in the synthesis of N-(pyridin-2-yl)-benzamides through a Michael addition amidation reaction mdpi.com. Such catalysts can offer high yields and the potential for recyclability, making them attractive for sustainable chemical production mdpi.com. Another approach involves visible-light-induced radical cascade cyclizations, which have been successfully used to synthesize 2-chloro-3-substituted quinoxalines. This method avoids high temperatures and toxic metal reagents, representing a significant advancement in the synthesis of related heterocyclic compounds rsc.org.

Further innovation includes the development of convergent synthesis pathways that allow for the facile preparation of complex substituted chloropyridines. These routes often involve the cyclization of functionalized pentadienyl nitriles with hydrochloric acid, enabling the introduction of various substituents onto the pyridine ring researchgate.net.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the use of safer solvents, waste reduction, and the development of atom-economical reactions.

A significant advancement in green chemistry is the replacement of volatile and hazardous organic solvents with greener alternatives. Deep eutectic solvents (DES), for example, are biodegradable, non-hazardous, and economical, and have been successfully used as media for N-alkylation and acylation reactions researchgate.net. Another green approach involves the use of cleaner reagents and catalysts. For the synthesis of precursors like 2-chloronicotinic acid, one-step oxidation using ozone as the oxidant and acetate as the catalyst offers a method that is simple, uses low-cost materials, and results in less pollution google.com.

Flow Chemistry and Continuous Synthesis Methods (Potential Future Area)

Flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. This technology utilizes a continuous stream of reagents that are mixed and reacted in a microreactor or a plug flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time ijprajournal.com. The enhanced mass and heat transfer in flow reactors can lead to higher reaction efficiency, improved safety by minimizing the volume of hazardous materials at any given time, and better scalability ijprajournal.comnih.gov.

For the synthesis of this compound, a continuous flow approach could be envisioned for several key steps. For instance, the amidation reaction between a 2-chlorobenzoyl chloride derivative and 3-aminopyridine could be performed in a flow reactor. This would allow for excellent control over the highly exothermic reaction and enable the safe handling of reactive intermediates rsc.org. Furthermore, multi-step syntheses can be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates, thereby reducing waste and shortening production times nih.govmdpi.com. The integration of in-line purification and separation technologies, such as liquid-liquid extraction, further enhances the efficiency of continuous manufacturing rsc.orgnih.gov. Adopting flow chemistry could not only improve the safety and efficiency of synthesizing this compound but also align the process with the principles of green chemistry rsc.org.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity. A combination of standard and advanced laboratory techniques is typically employed.

Following the synthesis, the crude product is often subjected to an initial workup procedure involving extraction. For example, after a reaction, the mixture might be diluted with deionized water, followed by extraction with an organic solvent like dichloromethane to separate the desired product from aqueous impurities google.com. The combined organic phases are then typically washed and dried before solvent removal.

Chromatography is a principal method for purification. Thin-Layer Chromatography (TLC) is used for monitoring the progress of the reaction researchgate.netresearchgate.net. For preparative separation, column chromatography over silica gel is common. The choice of eluent is crucial for effective separation; a mixture of petroleum ether and ethyl acetate (e.g., in a 1:10 ratio) has been used to purify related benzamide compounds google.com.

Finally, recrystallization is often used to obtain the final product with high purity. The crude solid obtained after chromatography or initial workup is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of high-purity crystals google.com. The purity and identity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry google.com.

| Technique | Purpose | Typical Reagents/Materials | Reference |

|---|---|---|---|

| Extraction | Initial separation from reaction mixture | Dichloromethane, Deionized Water | google.com |

| Column Chromatography | Purification of crude product | Silica Gel, Petroleum ether/Ethyl acetate | google.com |

| Recrystallization | Final purification to obtain crystalline solid | Appropriate organic solvents | google.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel plates | researchgate.netresearchgate.net |

Chemical Modification and Derivative Synthesis of 2 Chloro N 3 Pyridinylbenzamide Analogs

Synthesis of Libraries of 2-chloro-N-3-pyridinylbenzamide Derivatives

The generation of a diverse set of analogs is crucial for systematic structure-activity relationship (SAR) studies. Combinatorial chemistry and parallel synthesis are powerful tools for the rapid creation of such compound libraries nih.govbohrium.com.

The core synthetic reaction for producing this compound derivatives is typically an amide bond formation between a substituted 2-chlorobenzoic acid derivative and a substituted 3-aminopyridine (B143674) derivative slideshare.net. This reaction can be achieved by activating the carboxylic acid (e.g., converting it to an acyl chloride or using coupling reagents) followed by reaction with the amine.

Combinatorial chemistry involves the synthesis of a large number of compounds in a systematic and repetitive way, often as mixtures, to create a chemical library nih.gov. One common method is the "mix-and-split" (or split-pool) synthesis strategy, which can generate millions of unique compounds on resin beads in just a few synthetic steps nih.gov.

For the this compound scaffold, a combinatorial library could be generated by:

Splitting a solid support resin into multiple portions.

Coupling a different substituted 2-chlorobenzoic acid to each portion.

Pooling and mixing all the resin portions.

Splitting the pooled resin again into new portions.

Coupling a different substituted 3-aminopyridine to each new portion.

This process results in a library where each resin bead carries a single, unique compound. The library can then be screened for activity, and the structure of the active "hit" compounds can be identified through various decoding strategies nih.gov.

Parallel synthesis involves the simultaneous synthesis of a large number of individual, spatially separated compounds imperial.ac.uk. Unlike the mixture-based approach of split-pool synthesis, each reaction vessel in a parallel synthesis array contains a single, known product. This method is highly suited for creating smaller, focused libraries for lead optimization, where the effect of each structural modification needs to be precisely measured.

A parallel synthesis of this compound derivatives would typically be performed in a multi-well plate format. For example, an array of different substituted 2-chlorobenzoyl chlorides could be reacted with an array of substituted 3-aminopyridines. Automated liquid handlers and purification systems can be used to streamline the process, enabling the rapid production and purification of hundreds of discrete analogs for SAR studies nih.govuniroma1.it. This approach was effectively used to explore the SAR of N-phenylbenzamide analogs, where a library of 19 distinct compounds was synthesized to probe the effects of various substituents nih.gov.

Structure Activity Relationship Sar Studies of 2 Chloro N 3 Pyridinylbenzamide and Its Analogs

Elucidation of Key Structural Features for Molecular Recognition and Modulation

The molecular architecture of 2-chloro-N-3-pyridinylbenzamide and its analogs is composed of three main components: a benzamide (B126) moiety, a pyridinyl ring, and a linker connecting them. SAR studies have highlighted the importance of each of these regions in molecular recognition and the modulation of biological activity.

Key structural features that have been identified as crucial for activity include:

The Amide Linker: The amide bond (–CONH–) is a critical hydrogen bonding motif, often forming essential interactions with the target protein. Its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are fundamental to its role in molecular recognition.

The 2-chlorobenzamide (B146235) Moiety: The substitution pattern on the benzamide ring is a significant determinant of activity. The presence and position of substituents, such as the chlorine atom at the 2-position, can influence the molecule's conformation and electronic properties, thereby affecting its binding affinity.

The Pyridinyl Ring: The nitrogen atom within the pyridine (B92270) ring is a key interaction point, often acting as a hydrogen bond acceptor. The position of this nitrogen atom (e.g., 2-, 3-, or 4-pyridinyl) dramatically influences the geometry of the molecule and its ability to fit into the binding pocket of its target.

Impact of Halogen Substitution (Chlorine) on Molecular Interactions and SAR

The effects of the chlorine substitution can be summarized as follows:

Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the acidity of the amide N-H group and the electron density of the aromatic ring, influencing hydrogen bonding strength and other electronic interactions.

Steric Effects: The size of the chlorine atom can dictate the preferred conformation of the molecule, favoring or disfavoring certain rotational states around the amide bond. This conformational constraint can be crucial for optimal binding to the target.

Hydrophobic Interactions: The chlorine atom can also participate in hydrophobic interactions within the binding pocket, further stabilizing the ligand-protein complex.

Studies on related halogenated compounds have shown that halogen atoms can reduce the contribution of H···H contacts in crystal packing. nih.gov The introduction of a halogen can lead to specific, structure-directing interactions that would not be present in the non-halogenated parent compound. nih.gov

Positional Isomerism and its Influence on Biological Activity Profiles

The influence of positional isomerism can be seen when comparing the 2-pyridinyl, 3-pyridinyl, and 4-pyridinyl analogs:

N-(pyridin-2-yl) amides: In some cases, the proximity of the pyridine nitrogen at the 2-position can lead to the formation of a stable intramolecular hydrogen bond with the amide N-H group. nih.gov This can lock the molecule in a specific conformation that may or may not be favorable for binding to the intended target.

N-(pyridin-3-yl) amides (e.g., this compound): This isomeric form often allows for greater conformational flexibility compared to the 2-pyridinyl analog. The nitrogen at the 3-position is well-positioned to act as a hydrogen bond acceptor with the target, without the constraint of forming an intramolecular hydrogen bond.

N-(pyridin-4-yl) amides: The 4-pyridinyl isomer presents a different vector for the nitrogen interaction compared to the 2- and 3-isomers. In some systems, this can lead to a different binding mode or a change in activity profile. For example, in a study of N-(pyridin-2-yl)isonicotinamides, co-crystals with a halogen-bond based -I···N(py) synthon were observed, replacing the typical -COOH···N(py) motif. nih.gov

Isomerism is a critical factor in biological systems, as even minor structural differences can lead to significant variations in how a molecule interacts with enzymes and receptors. solubilityofthings.com The specific orientation of functional groups, as determined by positional isomerism, is paramount for achieving the desired biological effect. solubilityofthings.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar This approach is invaluable for understanding the SAR of this compound derivatives and for predicting the activity of new, unsynthesized analogs.

Selection of Molecular Descriptors and Model Development

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical Descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges). researchgate.net

Once the descriptors are calculated, a crucial step is to select a subset of the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. nih.gov This is often achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression. researchgate.netnih.gov

The selected descriptors are then used to build the QSAR model, which can be linear (e.g., Multiple Linear Regression - MLR) or non-linear (e.g., Artificial Neural Networks - ANN, Support Vector Machines - SVM). nih.govnih.gov The goal is to create a statistically significant equation that can accurately predict the biological activity of compounds based on their descriptor values.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electrostatic | Dipole Moment, Partial Charges on Atoms |

| Quantum Chemical | HOMO Energy, LUMO Energy, Molar Refractivity |

Predictive Capabilities and Validation of QSAR Models

A critical aspect of QSAR modeling is rigorous validation to ensure that the model is not only descriptive of the training data but also has predictive power for new compounds. uniroma1.it Validation is typically performed using both internal and external methods.

Internal Validation: This involves assessing the stability and robustness of the model using the training set data. A common technique is leave-one-out (LOO) cross-validation, which generates a cross-validated correlation coefficient (q²). uniroma1.it A high q² value (typically > 0.5) indicates good internal predictivity.

External Validation: This is the most stringent test of a QSAR model's predictive ability. nih.gov It involves using the model to predict the activity of an external test set of compounds that were not used in the model development process. researchgate.net The predictive capability is often assessed by the predictive R² (R²pred), which measures the correlation between the predicted and observed activities for the test set. researchgate.net For a QSAR model to be considered predictive, it must satisfy several statistical criteria. nih.gov

The ultimate goal of a QSAR study is to develop a validated model that can be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially improved activity. uniroma1.it The applicability domain of the model must also be defined to ensure that predictions are only made for compounds that are structurally similar to those in the training set. researchgate.net

Table 2: Statistical Parameters for Assessing QSAR Model Quality

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the average deviation of the predicted values from the observed values. | As low as possible |

Molecular Interactions and Mechanistic Elucidation of 2 Chloro N 3 Pyridinylbenzamide

Identification and Characterization of Biological Targets

The identification and characterization of biological targets are fundamental to understanding the mechanism of action of any bioactive compound. This involves a series of in vitro and in silico studies designed to pinpoint the specific molecules, such as enzymes or receptors, with which the compound interacts.

Enzyme Inhibition Studies and Kinetic Analysis

Currently, there is no publicly available scientific literature detailing specific enzyme inhibition studies or kinetic analyses for 2-chloro-N-3-pyridinylbenzamide. Therefore, its profile as an enzyme inhibitor, including the types of enzymes it may target and the kinetics of such inhibition, remains to be elucidated.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Information regarding receptor binding assays and the ligand-receptor interaction profile for this compound is not available in the current body of scientific research. Such studies would be necessary to determine if the compound's activity is mediated through specific receptor interactions.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an increasingly important area of therapeutic research. nih.gov Small molecules can act as modulators of these interactions, either by disrupting or stabilizing protein complexes. nih.gov At present, there are no specific studies published that investigate the role of this compound in the modulation of protein-protein interactions.

Cellular Pathway Modulation by this compound

The effect of a compound on cellular pathways provides insight into its broader biological impact. This can range from the disruption of communication systems in microorganisms to the inhibition of fundamental processes like protein synthesis.

Quorum Sensing Inhibition Mechanisms

While direct studies on this compound are limited, research on a series of N-(2- and 3-pyridinyl)benzamide derivatives has shed light on their potential as quorum sensing (QS) inhibitors, particularly against the pathogenic bacterium Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.

A study on synthesized N-(2- and 3-pyridinyl)benzamide derivatives demonstrated that these compounds possess antibiofilm activity. The impairment of the biofilm was observed, and measurements of the optical density of solubilized biofilm cells showed a significant difference between treated and untreated samples. One of the derivatives, compound 5d, exhibited the most significant anti-quorum sensing activity with a zone of inhibition of 4.96 mm. In silico studies, including molecular dynamic simulations, were also conducted to analyze the physicochemical properties and binding interactions of these derivatives, suggesting that the N-(pyridinyl)benzamide scaffold could be a promising foundation for the development of new anti-quorum sensing agents.

Interactive Table: Anti-Quorum Sensing Activity of N-(pyridinyl)benzamide Derivatives

| Compound ID | Anti-QS Zone (mm) |

| 5d | 4.96 |

Note: This table presents data for a derivative of the N-(pyridinyl)benzamide scaffold, as specific data for this compound was not available.

Inhibition of Proteosynthesis Pathways

There is currently no available research data concerning the effects of this compound on the inhibition of proteosynthesis pathways.

Membrane Depolarization Effects at a Cellular Level

The integrity and function of the cell membrane are critical for cellular homeostasis, and any agent that disrupts the membrane potential can have profound effects on cell viability and signaling. While extensive research on the direct membrane depolarization effects of this compound at a cellular level is not widely available in the public domain, the broader class of benzamides has been studied for various biological activities, some of which can be linked to membrane interactions.

For instance, some antimicrobial compounds exert their effects by disrupting the bacterial cell membrane, leading to depolarization and subsequent cell death. While specific data for this compound is not available, a study on N-(2- and 3-pyridinyl)benzamide derivatives demonstrated their potential as anti-biofilm agents against Pseudomonas aeruginosa. nih.gov The formation of biofilms is a complex process that involves cell-to-cell communication and adhesion, which can be influenced by the cell surface and membrane properties. The activity of these related compounds suggests that interactions with the cell envelope are a plausible mechanism of action, which may involve alterations in membrane potential. However, direct experimental evidence of this compound inducing membrane depolarization is currently lacking in published literature.

Gene Expression Profiling in Response to Compound Exposure

The exposure of microorganisms or cell lines to a chemical compound can trigger a cascade of changes in gene expression as the cells adapt to the new environment or respond to cellular stress. Gene expression profiling provides a global view of these changes and can offer valuable insights into the compound's mechanism of action and potential cellular targets.

Currently, there are no publicly accessible studies that have specifically profiled the gene expression changes in microorganisms or cell lines in response to this compound exposure. Research on related benzamide (B126) derivatives has indicated a variety of biological effects, including anticancer and antimicrobial activities, which are inherently linked to significant alterations in gene expression. nih.gov For example, an anticancer compound would be expected to upregulate genes involved in apoptosis and downregulate genes related to cell proliferation. Similarly, an antimicrobial agent would likely alter the expression of genes crucial for bacterial survival and pathogenesis. A 2023 study on N-(2- and 3-pyridinyl)benzamide derivatives highlighted their role as quorum sensing inhibitors, a process that is regulated by a complex network of genes. nih.gov Inhibition of quorum sensing implies that these compounds interfere with the expression of genes that control bacterial communication and virulence. While this provides a conceptual framework, the specific gene expression signature induced by this compound remains to be elucidated through dedicated transcriptomic studies.

Allosteric Modulation Mechanisms of Action

Allosteric modulation refers to the regulation of a protein's activity by a ligand that binds to a site other than the protein's active site (the allosteric site). This mode of action can offer greater specificity and a more nuanced control of protein function compared to direct competitive inhibition or activation.

The potential for this compound to act as an allosteric modulator is an area of scientific interest, though specific research on this compound's allosteric mechanisms is not yet available. The general class of benzamides has been investigated for their effects on various protein targets, and the possibility of allosteric interactions is a key aspect of these studies. For example, some benzamide derivatives have been explored as glucokinase activators for the potential treatment of type 2 diabetes, a mechanism that can involve allosteric activation of the enzyme. nih.gov

Given the structural features of this compound, it is plausible that it could interact with allosteric sites on certain proteins, thereby modulating their function. However, without experimental data from binding assays and structural biology studies, any discussion on its specific allosteric modulation mechanisms remains speculative. Future research, including techniques like X-ray crystallography or cryo-electron microscopy of the compound in complex with a target protein, would be necessary to confirm and characterize any allosteric effects.

Computational and Theoretical Studies on 2 Chloro N 3 Pyridinylbenzamide

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as 2-chloro-N-3-pyridinylbenzamide, might interact with a biological target at the atomic level.

Binding Affinity Prediction Methodologies

The prediction of binding affinity is a key outcome of molecular docking studies. It estimates the strength of the interaction between a ligand and its target protein, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.

Methodologies for predicting binding affinity involve scoring functions that calculate the free energy of binding. These functions consider various intermolecular interactions, including:

Electrostatic interactions: Attractions or repulsions between charged or polar atoms.

Van der Waals forces: Weak, short-range attractive forces between non-polar atoms.

Hydrogen bonds: Strong directional interactions between a hydrogen atom and a nearby electronegative atom (e.g., oxygen or nitrogen).

Hydrophobic interactions: The tendency of non-polar groups to cluster together in an aqueous environment.

In studies of related benzamide (B126) derivatives, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, docking results have revealed binding energies ranging from -8.0 to -9.7 kcal/mol against α-glucosidase and -7.9 to -9.8 kcal/mol against α-amylase. nih.gov These studies utilize software like the CLC Drug Discovery Workbench, which employs force fields such as MMFF94 to optimize ligand geometry and calculate docking scores. mdpi.com The docking score quantifies the quality of the ligand's fit within the receptor's active site. mdpi.com

Table 1: Key Interaction Types in Ligand-Protein Binding Prediction

| Interaction Type | Description | Role in Binding Affinity |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Major contributor to binding specificity and affinity. |

| Electrostatic Interactions | Forces between charged atoms or groups. | Guides the ligand to the binding site and contributes to the overall binding energy. |

| Hydrophobic Interactions | The tendency of non-polar molecules or parts of molecules to aggregate in aqueous solution. | A primary driving force for ligand binding, particularly for burying non-polar surfaces. |

| Pi-Interactions (e.g., Pi-Pi Stacking, Pi-Cation) | Non-covalent interactions involving π systems. | Important for the binding of aromatic and heteroaromatic compounds. |

Conformational Analysis of Bound States

Conformational analysis in the context of molecular docking examines the three-dimensional arrangement of the ligand's atoms when it is bound to the protein's active site. A ligand is flexible and can adopt numerous conformations, but only a specific conformation, often the one with the lowest energy, will fit optimally into the binding pocket.

During a docking simulation, various possible conformations of the ligand are generated and evaluated for their fit. The analysis of the resulting bound state, or "pose," provides detailed insights into the specific atomic interactions that stabilize the complex. For instance, in a study of N-(2- and 3-pyridinyl)benzamide derivatives, molecular docking was used to understand the binding manner of these compounds. nih.gov Similarly, for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies identified specific hydrogen bonds and pi-pi stacking interactions with amino acid residues in the target enzymes. nih.gov For example, the oxygen of a 2-Cl-4-NO2 group was found to form a hydrogen bond with a glutamic acid residue, while a substituted phenyl ring engaged in pi-pi stacking with a tryptophan residue. nih.gov

Molecular Dynamics Simulations of this compound in Biological Environments

While specific molecular dynamics (MD) simulations for this compound are not documented in the searched literature, this powerful computational method is frequently used to study the dynamic behavior of ligand-protein complexes over time. MD simulations provide a deeper understanding of the stability and flexibility of these complexes in a simulated biological environment.

Solvent Effects and Dynamic Behavior of Compound-Target Complexes

The dynamic behavior of the compound-target complex, including conformational changes in both the ligand and the protein, can be tracked throughout the simulation. This can reveal important information about the flexibility of the binding site and how the ligand adapts to it over time. Studies on organic molecular crystals have shown that MD simulations can qualitatively analyze molecular reorientations and internal rotations. rsc.org

Protein-Ligand Complex Stability and Interaction Dynamics

A key application of MD simulations is to assess the stability of the protein-ligand complex. This is often done by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site.

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its stability in the binding site of the target proteins. nih.gov The analysis of the RMSD of the ligand-protein complex indicated stability. nih.gov Similarly, for N-(2- and 3-pyridinyl)benzamide derivatives, molecular dynamic simulations were conducted to understand the stability of the protein-ligand complex. nih.gov These simulations can also provide a dynamic view of the hydrogen bonds and other non-covalent interactions, revealing their persistence and strength over time.

Table 2: Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the complex. A low, stable RMSD suggests a stable binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Assesses the stability of key interactions that anchor the ligand in the binding site. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate conformational changes or unfolding of the protein upon ligand binding. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can provide detailed information about molecular structure, charge distribution, and reactivity. While specific quantum chemical calculations for this compound are not found in the searched results, these techniques are widely applied to similar molecules.

For instance, density functional theory (DFT) is a common quantum chemical method used to calculate various molecular properties. Studies on related compounds, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, have used DFT to determine molecular structural parameters, vibrational frequencies, and map the molecular electrostatic potential. researchgate.net The molecular electrostatic potential map is particularly useful for identifying sites within a molecule that are prone to electrophilic or nucleophilic attack. researchgate.net Such calculations can help in understanding the intrinsic reactivity of this compound and its potential to interact with biological targets.

Electronic Structure Properties and Reactivity Prediction

A thorough investigation into the electronic structure of this compound would typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT). Such studies would elucidate key parameters that govern the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for understanding how the molecule might interact with biological targets.

Without specific research, a hypothetical data table for such properties remains unpopulated.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Electron-donating capacity |

| LUMO Energy | Data not available | Electron-accepting capacity |

| HOMO-LUMO Gap | Data not available | Chemical reactivity and stability |

Spectroscopic Property Prediction and Interpretation (Theoretical)

Computational methods can simulate various types of spectra, which can aid in the identification and structural confirmation of a synthesized compound.

Theoretical Vibrational Spectra (IR): Calculations could predict the infrared absorption frequencies and intensities corresponding to the vibrational modes of the molecule's functional groups (e.g., C=O stretch, N-H bend, C-Cl stretch).

Theoretical Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts for ¹H and ¹³C atoms could be computationally predicted to assist in the interpretation of experimental NMR data.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum Type | Key Predicted Peaks/Shifts | Corresponding Functional Group/Atom |

|---|---|---|

| IR | Data not available | Amide C=O, N-H, Aromatic C-H, C-Cl |

| ¹H NMR | Data not available | Protons on pyridine (B92270) and benzene (B151609) rings, amide proton |

Cheminformatics Approaches for Analog Prioritization and Virtual Screening

Cheminformatics utilizes computational techniques to analyze large chemical datasets. For this compound, these methods would be instrumental in identifying related compounds with potentially improved properties.

Similarity Searching: Based on the 2D or 3D structure of the parent compound, databases could be searched for analogs with high similarity scores.

Virtual Screening: If a biological target for this compound were identified, virtual screening (e.g., molecular docking) could be used to test a large library of compounds for their potential to bind to the same target, prioritizing them for synthesis and testing.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties (Focus on theoretical pathways)

Predicting the pharmacokinetic profile of a compound early in the discovery process is crucial. In silico ADMET models provide a preliminary assessment without the need for laboratory experiments.

Absorption and Distribution Prediction Models

These models estimate how the compound might be absorbed into the bloodstream and distributed throughout the body.

Gastrointestinal (GI) Absorption: Predictions would be based on physicochemical properties like lipophilicity (LogP), solubility, and polar surface area (PSA).

Blood-Brain Barrier (BBB) Penetration: Models would predict the likelihood of the compound crossing the BBB, which is critical for neurologically active agents.

Metabolic Site Prediction and Biotransformation Pathways

Predicting how a compound is metabolized is key to understanding its efficacy and potential for producing toxic byproducts.

Sites of Metabolism (SOM): Algorithms would identify the most probable atoms in the this compound structure to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. Likely sites would include the aromatic rings and the alkyl groups if any were present.

Predicted Metabolites: Based on the predicted SOM, potential phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation) metabolites could be enumerated.

Excretion Route Prediction

Models would provide an estimation of the primary route of elimination for the compound and its metabolites from the body, whether through the kidneys (renal) or the liver (hepatic).

Table 3: Predicted ADMET Profile for this compound (Illustrative)

| ADMET Parameter | Predicted Property | Theoretical Basis |

|---|---|---|

| Absorption | ||

| GI Absorption | Data not available | Based on physicochemical properties (LogP, PSA) |

| BBB Permeability | Data not available | Based on molecular size, polarity, and H-bonding |

| Distribution | ||

| Plasma Protein Binding | Data not available | Predicted from structural features and lipophilicity |

| Metabolism | ||

| Primary Metabolic Sites | Data not available | Reactivity of specific atoms towards CYP enzymes |

| Predicted Metabolites | Data not available | Hydroxylated, oxidized, or conjugated products |

| Excretion |

Advanced Analytical Methodologies for 2 Chloro N 3 Pyridinylbenzamide Research

Chromatographic Techniques for Research Quantification and Purity Assessment

Chromatographic methods are indispensable for separating 2-chloro-N-3-pyridinylbenzamide from complex matrices, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzamide (B126) derivatives. It is widely used to determine the purity of synthesized compounds and for quantitative measurements in various samples. google.comnih.gov For instance, the HPLC purity of a related compound, 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, was successfully determined to be 99.3% following its synthesis. google.com

Method development for similar structures involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve sensitive and reproducible results. nih.gov A reverse-phase HPLC method for a related N-(2-Chloro-3-pyridyl)-o-nitrobenzamide utilizes a simple mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com The analysis of another benzamide derivative was achieved on a C18 column with an isocratic elution of acetonitrile and water, demonstrating the versatility of this approach. nih.gov HPLC calibration curves for quantitative analysis are typically linear over a wide concentration range, with high levels of accuracy and precision. nih.gov

Table 1: Example of HPLC Conditions for Analysis of Benzamide Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Detection | UV Absorbance (e.g., at 320 nm) | nih.gov |

| Linear Range | 0.25–20 µg/ml | nih.gov |

| Limit of Detection | 0.1 ng | nih.gov |

| Limit of Quantification | 0.2 ng | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS can be employed to identify volatile impurities, degradation products, or metabolites. The synthesis of various N-(pyridin-2-yl)-benzamides utilized GC-MS analysis to determine the structure of the final products, highlighting its utility in structural confirmation. mdpi.com The methodology involves separating compounds in the gas phase using a capillary column, followed by detection and identification by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analyte.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for analyzing compounds in highly complex mixtures, such as biological fluids and tissue homogenates. nih.govnih.gov This technique was used to confirm the identity of a benzamide derivative in a study focused on developing an HPLC method. nih.gov

In the broader field of metabolomics, LC-MS-based platforms are critical for identifying and quantifying metabolites. nih.govnih.gov For example, LC-MS/MS has been effectively used to quantify short-chain fatty acids in fecal samples and to discriminate between plasma profiles of cancer patients and healthy controls. nih.govnih.gov Such an approach could be applied to study the metabolic fate of this compound or its effect on the metabolome of a biological system. The use of stable isotope-labeled chemical derivatization combined with LC-MS can overcome challenges like low ionization efficiency and provide robust quantification. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation beyond Basic Identification

While chromatography is used for separation and quantification, advanced spectroscopic methods are required to determine the precise molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation of organic molecules. Techniques such as ¹H-NMR and ¹³C-NMR are routinely used to confirm the identity of synthesized benzamide derivatives. turkjps.orgnih.gov

Beyond simple structure confirmation, advanced 2D-NMR techniques like COSY, NOESY, HSQC, and HMBC are employed for detailed structural analysis of complex molecules. turkjps.org These methods help establish the connectivity between different parts of the molecule and provide insights into its three-dimensional structure. For instance, in the structural analysis of 2-chloro-N-(3-methylphenyl)benzamide, the dihedral angles between the amide group and the aromatic rings were determined, revealing the compound's conformation. nih.gov Such studies can elucidate the spatial relationship between the 2-chloro-benzoyl group and the 3-pyridinyl moiety in the target compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational spectrum provides a molecular fingerprint that can confirm the presence of key structural features. nih.govresearchgate.net For a series of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, FT-IR spectroscopy was used to identify characteristic stretching and bending vibrations. nih.gov

The analysis of this compound would be expected to show characteristic absorption bands for the N-H group, the carbonyl (C=O) group of the amide, aromatic C-H bonds, and the C-Cl bond. nih.gov The precise positions of these bands provide information about the chemical environment of the functional groups.

Table 2: Characteristic FT-IR Absorption Bands for Benzamide Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amide N-H | Stretching | 3294–3524 | nih.gov |

| Aromatic C-H | Stretching | ~3057 | nih.gov |

| Amide C=O | Stretching | 1614–1692 | nih.gov |

| Amide N-H | Bending | ~1592 | nih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-amino-5-chloro-N,3-dimethylbenzamide |

| 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide |

| 2-chloro-N-(3-methylphenyl)benzamide |

| 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide |

| 2-chloro-N-(diethylcarbamothioyl)benzamide |

| This compound |

| 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide |

| Acetonitrile |

| Formic Acid |

| N-(2-Chloro-3-pyridyl)-o-nitrobenzamide |

| N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide |

| N-(pyridin-2-yl)-benzamide |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical tool in the characterization of novel chemical compounds and their metabolites. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy (typically < 5 ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in the identification of unknown compounds, impurities, and degradation products.

In the context of this compound research, HRMS is invaluable for confirming the molecular formula of the synthesized compound and for identifying its metabolites in complex biological matrices. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, coupled with accurate mass measurements of the fragment ions, provide detailed structural information. For instance, the fragmentation of the parent ion can elucidate the connectivity of the chlorobenzoyl and pyridinyl moieties. While specific fragmentation data for this compound is not widely published, general fragmentation patterns for related benzamide and pyridine (B92270) compounds involve characteristic cleavages of the amide bond and fragmentation of the aromatic rings.

A study on the related compound, 2-chloro-N-(9H-purin-6-yl) acetamide, utilized liquid chromatography with tandem mass spectrometry (LC-MS/MS) to monitor the synthesis process and identify impurities. azerbaijanmedicaljournal.net This approach, which can be enhanced by the use of HRMS, allows for the detection of byproducts such as diamides, providing crucial information for process optimization and ensuring the purity of the final compound. azerbaijanmedicaljournal.net The ability of HRMS to perform full-scan analysis enables retrospective data analysis for the identification of previously unsuspected compounds without the need for re-injection. nih.gov

Table 1: Illustrative HRMS Data for a Hypothetical Metabolite of this compound

| Theoretical Mass (M+H)⁺ | Measured Mass (M+H)⁺ | Mass Error (ppm) | Proposed Elemental Composition | Putative Modification |

| 263.0534 | 263.0531 | -1.14 | C₁₂H₁₁ClN₂O₂ | Hydroxylation |

| 279.0483 | 279.0480 | -1.07 | C₁₂H₁₁ClN₂O₃ | Glucuronidation |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

X-ray Crystallography for Protein-Ligand Complex Structure Determination

X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic structure of a molecule, including how a ligand like this compound or its derivatives might bind to a biological target such as an enzyme or receptor. The resulting crystal structure provides a detailed map of the interactions between the ligand and the protein's active site, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is fundamental for structure-based drug design, enabling the optimization of ligand affinity and selectivity.

While a specific protein-ligand complex crystal structure for this compound is not publicly available, crystallographic studies of related nicotinamide (B372718) and benzamide derivatives offer significant insights. For example, the crystal structures of various nicotinamide riboside derivatives have been determined, revealing their conformations and packing in the solid state. uzh.ch Similarly, studies on benzamide polymorphs have shed light on their crystal packing and the influence of intermolecular interactions. researchgate.netacs.orgnih.gov Research on the crystal structure of 2-amino-N-(2-chloropyridin-3yl)benzamide, a structural analog, reveals details about its molecular planarity and hydrogen bonding patterns, which are crucial for understanding its potential interactions with a protein target. researchgate.net

The knowledge gained from the crystal structures of such analogs can be used to build homology models of the target protein in complex with this compound, guiding further synthetic efforts to improve its biological activity.

Table 2: Crystallographic Data for a Related Benzamide Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-Amino-N-(2-chloropyridin-3yl)benzamide | Monoclinic | P2₁/c | 11.0965 | 4.7669 | 20.6624 | 97.556 | researchgate.net |

| 3-chloro-N-(2-nitro-phen-yl)benzamide | Monoclinic | P2₁/c | 13.9311 | 7.9942 | 10.7410 | 97.433 | nih.gov |

Microfluidics and High-Throughput Screening in Mechanistic Research

Understanding the mechanism of action of a bioactive compound is a critical aspect of its development. Microfluidics and high-throughput screening (HTS) are two powerful technologies that have revolutionized mechanistic research by enabling the rapid and efficient study of biochemical and cellular processes.

Microfluidic devices, also known as "lab-on-a-chip" systems, allow for the manipulation of minute volumes of fluids in precisely fabricated microchannels. This technology offers several advantages for mechanistic studies, including reduced reagent consumption, faster analysis times, and the ability to create complex experimental conditions that mimic the physiological environment. In the context of this compound, microfluidics could be employed to study its effect on enzyme kinetics in real-time. nih.gov For instance, by mixing the compound with a target enzyme and its substrate in a microfluidic channel, researchers can continuously monitor the reaction progress and determine key kinetic parameters. The combination of microfluidics with mass spectrometry further enhances the capability to analyze reaction products in a label-free manner. nih.gov

High-throughput screening (HTS) involves the automated testing of large libraries of chemical compounds for their activity against a specific biological target. This approach is instrumental in identifying initial "hits" and for conducting structure-activity relationship (SAR) studies to understand how chemical modifications affect a compound's potency and selectivity. While specific HTS campaigns involving this compound are not publicly documented, HTS is a standard tool for screening libraries of pyridine and benzamide derivatives to discover new lead compounds. nih.govmdpi.com The data generated from HTS can provide valuable insights into the structural features required for the desired biological activity, thereby guiding the design of more potent and specific analogs of this compound.

Table 3: Comparison of Traditional vs. Microfluidic/HTS Approaches in Mechanistic Research

| Feature | Traditional Methods | Microfluidics | High-Throughput Screening |

| Sample Volume | Milliliters to Liters | Nanoliters to Microliters | Microliters |

| Throughput | Low | High | Very High |

| Analysis Time | Hours to Days | Seconds to Minutes | Minutes to Hours |

| Reagent Cost | High | Low | Moderate |

| Application | Detailed mechanistic studies | Enzyme kinetics, cell-based assays | Lead discovery, SAR studies |

Future Research Directions and Unexplored Avenues for 2 Chloro N 3 Pyridinylbenzamide

Exploration of Novel Biological Targets for Pyridinylbenzamide Scaffolds

The pyridinylbenzamide core structure represents a versatile scaffold that holds potential for interaction with a variety of biological targets beyond its currently known activities. A significant future direction is the systematic exploration of novel protein targets to uncover new biological functions and potential therapeutic applications in a non-clinical context.

The identification of new targets can be approached through chemogenomics, which uses small molecules to probe the functions of proteins within the genome. nih.gov By screening 2-chloro-N-3-pyridinylbenzamide and its analogues against diverse protein families, researchers can identify unexpected interactions. This approach has been successful in illuminating the roles of previously understudied proteins, often referred to as the "dark matter of the genome." nih.gov

One promising area of exploration is the vast and largely untapped family of kinases. Kinases are known to be tractable targets for small molecule inhibitors, and the pyridinylbenzamide scaffold could be optimized to interact with specific kinase binding sites. nih.gov Furthermore, the five-membered pyrrolidine (B122466) ring, a related heterocyclic structure, is a common feature in molecules targeting a range of diseases, suggesting that the pyridinyl moiety of this compound could be similarly exploited. nih.gov

Future research should focus on creating and screening a library of this compound derivatives to map their structure-activity relationships against a panel of novel targets. This could involve high-throughput screening assays and subsequent validation studies to confirm the biological relevance of any identified hits.

Table 1: Illustrative Panel of Potential Novel Biological Targets for Pyridinylbenzamide Scaffolds

| Target Class | Specific Example(s) | Rationale for Investigation |

| Kinases | Understudied "dark" kinases | Proven tractability for small molecule inhibitors. nih.gov |

| Epigenetic Modulators | Histone Deacetylases (HDACs), Methyltransferases | Benzamide (B126) moieties are known to interact with some epigenetic targets. |

| G-Protein Coupled Receptors (GPCRs) | Orphan GPCRs | The pyridine (B92270) ring can mimic endogenous ligands for some receptors. |

| Ion Channels | Voltage-gated and ligand-gated channels | The compound's structure may allow for interaction with channel pores or allosteric sites. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel compounds. nih.govorscience.ru For this compound, AI and ML can be powerful tools to explore its chemical space and predict the properties of new analogues.

Machine learning algorithms can be trained on existing datasets of benzamide and pyridine-containing compounds to build predictive models for biological activity, and physicochemical properties. nih.govjsr.org These models can then be used to virtually screen vast libraries of hypothetical derivatives of this compound, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov This approach significantly reduces the time and resources required for lead optimization.

Generative chemistry, a subset of AI, can design entirely new molecules based on desired properties. nih.gov By providing the model with the this compound scaffold as a starting point and defining specific parameters (e.g., increased solubility, enhanced target affinity), generative algorithms can propose novel structures with a higher probability of success. jsr.org

Furthermore, AI can aid in retrosynthetic analysis, helping chemists to devise efficient synthetic routes for the newly designed compounds. nih.gov The challenges in applying AI lie in the need for large, high-quality datasets for training and the continuous validation of predictive models. mdpi.com

Table 2: Application of AI/ML in the Research of this compound

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Modeling | Using algorithms to predict the biological activity and properties of new analogues. nih.govjsr.org | Prioritization of synthetic efforts and accelerated discovery of potent compounds. |

| Generative Chemistry | Designing novel molecules with optimized properties based on the pyridinylbenzamide scaffold. nih.gov | Exploration of a wider and more diverse chemical space. |

| Virtual Screening | Rapidly assessing large virtual libraries of compounds against specific biological targets. nih.gov | Efficient identification of potential hit compounds for further investigation. |

| Retrosynthetic Analysis | Predicting efficient synthetic pathways for novel, AI-generated compounds. nih.gov | Streamlining the chemical synthesis process. |

Development of Advanced Delivery Systems for in vitro or in vivo Research Models (Non-Clinical Focus)

The efficacy of a chemical probe in biological research is often dependent on its ability to reach its target in a controlled and sustained manner. For this compound, the development of advanced delivery systems is a crucial area of future research, particularly for its use in in vitro and in vivo models. wikipedia.org

Nanoparticle-based systems, such as polymeric nanoparticles, lipid-based nanoparticles, and nanogels, offer versatile platforms for encapsulating and delivering compounds like this compound. tandfonline.commdpi.com These systems can improve the solubility of hydrophobic compounds, protect them from degradation, and allow for targeted delivery to specific cells or tissues in research models. mdpi.com The versatility of polymeric nanoparticles, for instance, allows for precise control over loading efficacy and release kinetics by modulating their composition and surface characteristics. tandfonline.com

For in vitro studies, hydrogels can be employed as a three-dimensional matrix for the sustained release of the compound to cell cultures, mimicking a more physiologically relevant environment. mdpi.com This is particularly useful for long-term experiments studying cellular responses. The release profile can be tuned, for example, to have a biphasic release with an initial burst followed by a sustained release over an extended period. mdpi.com

The choice of delivery system will depend on the specific research application, whether it be for studying cellular mechanisms in a petri dish or investigating the compound's effect in a preclinical animal model. nih.gov

Collaborative Research Initiatives and Open Science Approaches

The complexity of modern scientific challenges necessitates a shift towards more collaborative and open research models. nih.govbiochemistry.org The future advancement of research on this compound would be significantly enhanced through collaborative initiatives and the adoption of open science principles.

Collaborations between academic research groups with expertise in synthetic chemistry, chemical biology, and computational chemistry can pool resources and knowledge to accelerate progress. indianabiosciences.orgacs.org For instance, a synthetic chemistry lab could focus on creating a diverse library of this compound analogues, which are then screened by a chemical biology lab to identify novel biological targets. indianabiosciences.org

Open science, which advocates for the unrestricted sharing of research outputs such as chemical structures, screening data, and experimental protocols, can foster a more efficient and reproducible research ecosystem. nih.govnih.gov By making data on this compound and its derivatives publicly available, researchers from around the world can contribute to the understanding of its biological activities and potential applications. biochemistry.org This approach reduces duplication of effort and allows for the collective intelligence of the scientific community to be harnessed. nih.gov Pharmaceutical companies are increasingly engaging in such open innovation models to foster pre-competitive research. slideshare.netlifechemicals.com

Bridging Fundamental Chemical Research with Translational Biological Studies (Academic Perspective, Non-Clinical)

A critical aspect of future research is to bridge the gap between fundamental chemical synthesis and its application in translational biological studies from an academic, non-clinical perspective. nih.govopenaccessjournals.com This involves a more integrated approach where the design and synthesis of new this compound analogues are directly informed by biological questions and findings. open.ac.uknih.gov

This "bench-to-bedside" approach, even within a non-clinical context, requires close collaboration between chemists and biologists. nih.gov For example, a biologist's observation of a particular cellular phenotype could guide a chemist in designing a new set of pyridinylbenzamide derivatives with specific properties to probe that biological pathway further. nih.gov This iterative cycle of design, synthesis, and biological testing is essential for developing high-quality chemical tools for research.

The establishment of research-practice partnerships (RPPs) between synthetic chemists and biologists can facilitate this exchange of knowledge and expertise. uncg.edu Such partnerships can lead to more robust and sustainable innovations in understanding the biological potential of chemical scaffolds like this compound. uncg.edu

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 2-chloro-N-3-pyridinylbenzamide?

The synthesis typically involves three key steps:

- Chlorination : Introduction of chlorine to the pyridine ring via electrophilic aromatic substitution (e.g., using Cl₂ or chlorinating agents under controlled conditions).

- Coupling : Reaction of the chlorinated pyridine derivative with a benzyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Amidation : Condensation with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine or Et₃N) to form the benzamide backbone . Methodological considerations include solvent choice (e.g., CH₂Cl₂ for amidation), temperature control, and purification via column chromatography.

Q. What analytical techniques are most effective for characterizing this compound?

- X-ray crystallography resolves the compound’s stereochemistry and confirms bond angles/planarity (e.g., monoclinic P21/c space group with α = 98.537°) .

- Spectroscopy :